6-Ethyl-2,3,7-trihydroxyjuglone 6-Ethyl-2,3,7-trihydroxyjuglone 6-Ethyl-2,3,7-trihydroxyjuglone is a natural product found in Temnopleurus toreumaticus with data available.
Brand Name: Vulcanchem
CAS No.: 13378-99-9
VCID: VC20963849
InChI: InChI=1S/C12H10O6/c1-2-4-6(13)3-5-7(8(4)14)10(16)12(18)11(17)9(5)15/h3,13-14,17-18H,2H2,1H3
SMILES: CCC1=C(C=C2C(=C1O)C(=O)C(=C(C2=O)O)O)O
Molecular Formula: C12H10O6
Molecular Weight: 250.2 g/mol

6-Ethyl-2,3,7-trihydroxyjuglone

CAS No.: 13378-99-9

Cat. No.: VC20963849

Molecular Formula: C12H10O6

Molecular Weight: 250.2 g/mol

* For research use only. Not for human or veterinary use.

6-Ethyl-2,3,7-trihydroxyjuglone - 13378-99-9

Specification

Description 6-Ethyl-2,3,7-trihydroxyjuglone is a natural product found in Temnopleurus toreumaticus with data available.
CAS No. 13378-99-9
Molecular Formula C12H10O6
Molecular Weight 250.2 g/mol
IUPAC Name 6-ethyl-2,3,5,7-tetrahydroxynaphthalene-1,4-dione
Standard InChI InChI=1S/C12H10O6/c1-2-4-6(13)3-5-7(8(4)14)10(16)12(18)11(17)9(5)15/h3,13-14,17-18H,2H2,1H3
Standard InChI Key LZPOHOLJSVDDBR-UHFFFAOYSA-N
Isomeric SMILES CCC1=C(C2=C(C(=O)C(=O)C(=C2C=C1O)O)O)O
SMILES CCC1=C(C=C2C(=C1O)C(=O)C(=C(C2=O)O)O)O
Canonical SMILES CCC1=C(C2=C(C(=O)C(=O)C(=C2C=C1O)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator